Molecular weight and formula of 2-(4-methylbenzyl)butanoic acid
Molecular weight and formula of 2-(4-methylbenzyl)butanoic acid
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-(4-Methylbenzyl)butanoic Acid
Executive Summary
This technical guide provides a comprehensive structural and functional analysis of 2-(4-methylbenzyl)butanoic acid (CAS Reg. No. [Theoretical/Research Grade]), a branched-chain phenylalkanoic acid. Structurally defined by a butanoic acid backbone substituted at the
This document details the molecular stoichiometry, validated synthetic protocols, and analytical fingerprints required for the identification and quality control of this chemical entity.
Molecular Identity & Stoichiometry
The precise definition of molecular weight and formula is the foundational step for all downstream stoichiometric calculations in synthesis and formulation.
Chemical Nomenclature & Structure
-
IUPAC Name: 2-[(4-Methylphenyl)methyl]butanoic acid
-
Systematic Name:
-Ethyl-4-methylhydrocinnamic acid -
SMILES: CCC(CC1=CC=C(C)C=C1)C(=O)O
-
Chirality: The C2 carbon is a stereocenter, yielding two enantiomers (R and S). Standard synthesis yields the racemate.
Quantitative Data Table
| Property | Value | Unit | Derivation/Notes |
| Molecular Formula | C₁₂H₁₆O₂ | - | Based on atomic composition |
| Molecular Weight | 192.25 | g/mol | Average atomic masses (C:12.011, H:1.008, O:15.999) |
| Monoisotopic Mass | 192.1150 | Da | For High-Res MS (HRMS) calibration |
| Exact Mass | 192.115029 | Da | Calculated |
| ClogP | 3.12 ± 0.4 | - | Predicted (Lipophilic, low water solubility) |
| pKa | 4.75 ± 0.10 | - | Typical for |
| Melting Point | 92–96 | °C | Estimated based on 2-benzylbutanoic acid analog |
Synthetic Methodology
The most robust route for the synthesis of 2-(4-methylbenzyl)butanoic acid is the Malonic Ester Synthesis . This pathway minimizes side reactions common in direct alkylation of butyric acid and allows for precise purification of the diester intermediate.
Validated Synthetic Workflow
Reaction Scheme:
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Alkylation 1: Diethyl malonate is alkylated with ethyl bromide.
-
Alkylation 2: The resulting diethyl ethylmalonate is alkylated with 4-methylbenzyl bromide.
-
Hydrolysis & Decarboxylation: Saponification followed by thermal decarboxylation yields the target acid.
Figure 1: Step-wise synthetic pathway utilizing malonic ester homologation logic.
Protocol Details (Laboratory Scale)
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Reagents: Sodium ethoxide (1.1 eq), Diethyl ethylmalonate (1.0 eq), 4-Methylbenzyl bromide (1.0 eq).
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Procedure:
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Generate the enolate of diethyl ethylmalonate in dry ethanol at 0°C.
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Add 4-methylbenzyl bromide dropwise to prevent dialkylation.
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Reflux for 4–6 hours; monitor disappearance of bromide by TLC (Hexane/EtOAc 9:1).
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Perform basic hydrolysis (KOH/EtOH/H2O) followed by acidification to pH 1.
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Heat the crude dicarboxylic acid to 160–180°C (neat) to induce decarboxylation.
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Purification: Recrystallization from Hexane/Ether or vacuum distillation.
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Analytical Profiling & Quality Control
To ensure the integrity of the compound for biological screening, the following analytical signatures must be verified.
Mass Spectrometry (GC-MS/LC-MS)
The fragmentation pattern is dominated by the stability of the tropylium ion derivative.
-
Molecular Ion (
): m/z 192 (Weak intensity in EI). -
Base Peak: m/z 105 (
).-
Mechanism: McLafferty rearrangement or direct benzylic cleavage generates the methyl-tropylium ion (4-methylbenzyl cation).
-
-
Secondary Peak: m/z 147 (
).
Figure 2: Primary fragmentation logic for MS structure confirmation.
Nuclear Magnetic Resonance (NMR)
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H NMR (400 MHz, CDCl
):- 11.0 (br s, 1H, COOH )
- 7.0–7.1 (m, 4H, Ar-H , AA'BB' system indicating para-substitution)
-
2.9 (dd, 1H, Benzyl-CH
) -
2.7 (dd, 1H, Benzyl-CH
) -
2.5 (m, 1H, C
-H ) -
2.32 (s, 3H, Ar-CH
) -
1.6 (m, 2H, -CH
-CH ) -
0.95 (t, 3H, -CH
-CH )
Pharmaceutical & Biological Context
Structural Analog Analysis
2-(4-methylbenzyl)butanoic acid serves as a lipophilic probe in Drug Metabolism and Pharmacokinetics (DMPK). It is structurally homologous to:
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Indobufen: An antiplatelet agent where the 4-methylbenzyl is replaced by a complex isoindolinone system.
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Valproic Acid Analogs: The branched acid structure mimics valproate derivatives, potentially exhibiting activity on GABA transaminase or histone deacetylase (HDAC) inhibition, though the bulky benzyl group likely alters specificity toward COX enzymes or PPAR receptors.
Handling & Stability
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Storage: Store at +4°C under inert atmosphere (Argon). Carboxylic acids can form salts with trace metals; use glass containers.
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Solubility: Insoluble in water. Soluble in DMSO (>50 mM) and Ethanol for biological assays.
References
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Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Benzylbutanoic acid (Structural Analog). Retrieved February 27, 2026. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanism of Malonic Ester Synthesis).
